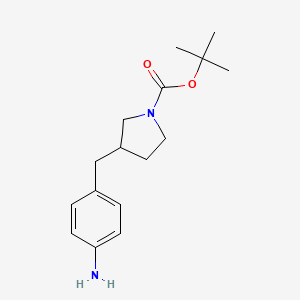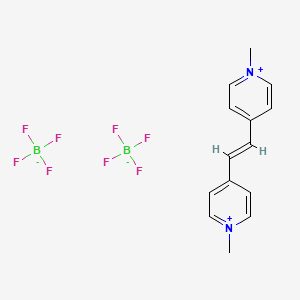
4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate is a quaternary ammonium salt that belongs to the family of viologens. Viologens are known for their versatile applications in various fields, including organic electronics, catalysis, and materials science. This compound is particularly interesting due to its unique structure, which includes two pyridinium rings connected by an ethene bridge, and its tetrafluoroborate counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate typically involves the quaternization of 4,4’-bipyridine with an appropriate alkylating agent, followed by ion exchange to introduce the tetrafluoroborate counterion. A common synthetic route is as follows:
Quaternization Reaction: 4,4’-Bipyridine is reacted with methyl iodide in an anhydrous solvent such as dichloromethane under an inert atmosphere to form 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide.
Ion Exchange: The iodide salt is then treated with a tetrafluoroborate salt, such as sodium tetrafluoroborate, in water to exchange the iodide ions with tetrafluoroborate ions, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate undergoes various chemical reactions, including:
Redox Reactions: It can participate in redox reactions due to the presence of the pyridinium rings, which can be reduced to form radical cations.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the pyridinium rings.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical methods.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Redox Reactions: The major products are the radical cation forms of the compound.
Substitution Reactions: Depending on the nucleophile, products can include hydroxylated or aminated derivatives.
科学研究应用
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in various electrochemical applications, including batteries and supercapacitors.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. Its molecular targets include various redox-active species, and it can participate in electron transfer processes within biological and chemical systems.
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: The parent compound, which lacks the methyl groups and tetrafluoroborate counterion.
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) iodide: Similar structure but with iodide as the counterion.
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) diiodide: Another variant with two iodide counterions.
Uniqueness
4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) tetrafluoroborate is unique due to its tetrafluoroborate counterion, which can enhance its solubility and stability in various solvents. This makes it particularly useful in applications requiring high solubility and stability, such as in electrochemical devices and biological systems.
属性
CAS 编号 |
21279-07-2 |
|---|---|
分子式 |
C14H16B2F8N2 |
分子量 |
385.9 g/mol |
IUPAC 名称 |
1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;ditetrafluoroborate |
InChI |
InChI=1S/C14H16N2.2BF4/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14;2*2-1(3,4)5/h3-12H,1-2H3;;/q+2;2*-1/b4-3+;; |
InChI 键 |
ILMCOSCSHSMZMT-CZEFNJPISA-N |
手性 SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C |
规范 SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)
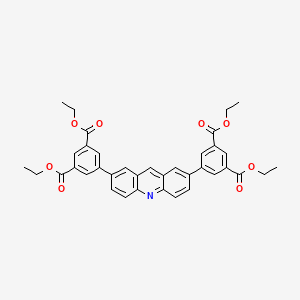
![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)
![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119425.png)
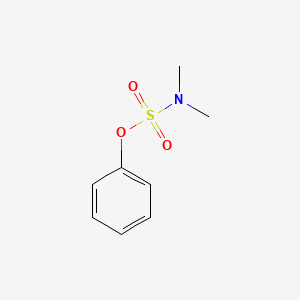
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)
![1-[6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14119439.png)
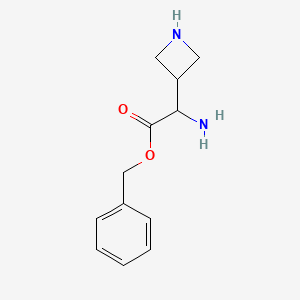
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14119450.png)


![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)
